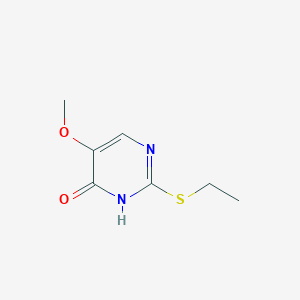
2,3-Dimethyl-3-phenylpent-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-3-phenylpent-4-enal is an organic compound with the molecular formula C13H16O It is a member of the aldehyde family and features a phenyl group attached to a pentenal chain with two methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3-phenylpent-4-enal can be achieved through several methods. One common approach involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide in an aqueous solution, and the reaction is carried out in a solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-3-phenylpent-4-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: 2,3-Dimethyl-3-phenylpentanoic acid.
Reduction: 2,3-Dimethyl-3-phenylpentanol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
2,3-Dimethyl-3-phenylpent-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity.
Industry: Used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-3-phenylpent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. This reactivity can be exploited in various chemical reactions and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethyl-2-phenylpent-4-enal
- 2-Methyl-5-phenylpent-2-enal
- 2-Methyl-5-phenylpentan-1-ol
Uniqueness
2,3-Dimethyl-3-phenylpent-4-enal is unique due to its specific substitution pattern on the pentenal chain, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
80586-96-5 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
2,3-dimethyl-3-phenylpent-4-enal |
InChI |
InChI=1S/C13H16O/c1-4-13(3,11(2)10-14)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3 |
Clé InChI |
YDYNMTASSRDILL-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)C(C)(C=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


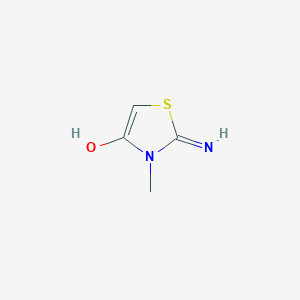

![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
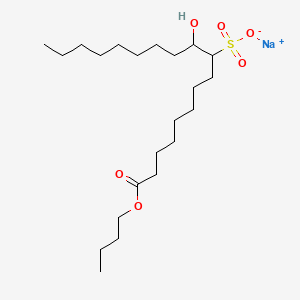
![1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)

![benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate](/img/structure/B13799250.png)
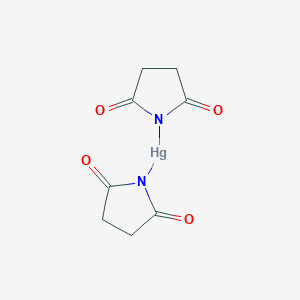
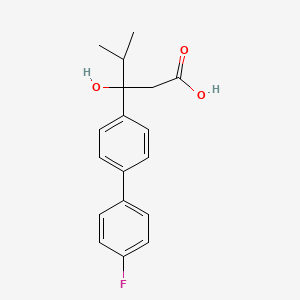
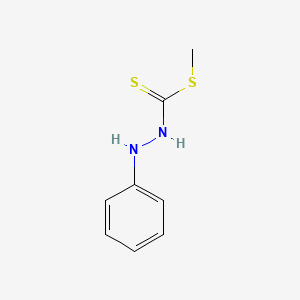
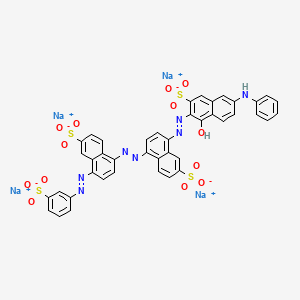
![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)
